1-[2-(2,3-Dichloroanilino)-4-methyl-1,3-thiazol-5-yl]-1-ethanone
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Overview
Description
1-[2-(2,3-Dichloroanilino)-4-methyl-1,3-thiazol-5-yl]-1-ethanone is a synthetic organic compound characterized by its unique chemical structure, which includes a thiazole ring substituted with a dichloroanilino group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2,3-Dichloroanilino)-4-methyl-1,3-thiazol-5-yl]-1-ethanone typically involves the reaction of 2,3-dichloroaniline with 4-methyl-1,3-thiazole-5-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the thiazole ring. The reaction mixture is heated to reflux, and the product is isolated through crystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis. Additionally, solvent recovery and recycling techniques are employed to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-[2-(2,3-Dichloroanilino)-4-methyl-1,3-thiazol-5-yl]-1-ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the dichloroanilino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
1-[2-(2,3-Dichloroanilino)-4-methyl-1,3-thiazol-5-yl]-1-ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[2-(2,3-Dichloroanilino)-4-methyl-1,3-thiazol-5-yl]-1-ethanone involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and inducing cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1-(2-((2,3-Dichloroanilino)(oxo)ac)carbohydrazonoyl)-2-naphthyl 4-methylbenzoate: Another compound with a dichloroanilino group and similar structural features.
2-(2,3-Dichloroanilino)-4-methyl-1,3-thiazole-5-carboxylic acid: A precursor in the synthesis of the target compound.
Uniqueness
1-[2-(2,3-Dichloroanilino)-4-methyl-1,3-thiazol-5-yl]-1-ethanone is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-[2-(2,3-dichloroanilino)-4-methyl-1,3-thiazol-5-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2OS/c1-6-11(7(2)17)18-12(15-6)16-9-5-3-4-8(13)10(9)14/h3-5H,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQJRXXREZSVCRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC2=C(C(=CC=C2)Cl)Cl)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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